molecular formula C18H30O4 B1261316 Porrigenic acid

Porrigenic acid

Cat. No.: B1261316
M. Wt: 310.4 g/mol
InChI Key: GDCBVHSUEZTUIW-NRJQCZOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Porrigenic acid is a lipid. It has a role as a metabolite.

Scientific Research Applications

Cytotoxic Properties of Porrigenic Acid

Cytotoxic Fatty Acid from Pleurocybella porrigens this compound, a new conjugated ketonic fatty acid, was isolated from Pleurocybella porrigens. It demonstrated cytotoxic activity against myeloma THP-1 cells without significant toxicity against B16F1 melanoma. This study marked the first report of the isolation and structural elucidation of this compound as a cytotoxic constituent (Hasegawa et al., 2007).

Antioxidant Activity in Mushrooms

Optimization of Extraction Time and Temperature for Antioxidant Activity In research on edible wild mushrooms, specifically Pleurotus porrigens, the extraction time and temperature were optimized to maximize antioxidant activities. The study employed response surface methodology, indicating the potential of P. porrigens in antioxidant applications (Yim et al., 2012).

Biogenic Silica Studies

Several studies focus on biogenic silica, although not directly related to this compound, they shed light on related biogenic processes:

  • Solubility of Biogenic Silica in Marine Sediments Research on the solubility of biogenic silica in marine sediments provided insights into the interaction between biogenic silica and detrital material, influencing the silica cycle in marine environments (Dixit et al., 2001).

  • Biogenic Aggregation in Soil Improvement A study explored how biogenic aggregation, influenced by manures, affects soil chemical and structural properties. This included the effect on nutrient availability, acidity neutralization, and organic matter content (Melo et al., 2019).

Additional Insights from Pleurocybella porrigens

Isolation of N-acetylneuraminic Acid and N-glycolylneuraminic Acid This study identified significant amounts of N-acetylneuraminic acid and N-glycolylneuraminic acid in Pleurocybella porrigens, contributing to understanding its toxic properties in certain poisoning incidents (Takata et al., 2009).

Properties

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

(10E,12E,14S)-14-hydroxy-9-oxooctadeca-10,12-dienoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-11-16(19)13-9-10-14-17(20)12-7-5-4-6-8-15-18(21)22/h9-10,13-14,16,19H,2-8,11-12,15H2,1H3,(H,21,22)/b13-9+,14-10+/t16-/m0/s1

InChI Key

GDCBVHSUEZTUIW-NRJQCZOGSA-N

Isomeric SMILES

CCCC[C@@H](/C=C/C=C/C(=O)CCCCCCCC(=O)O)O

Canonical SMILES

CCCCC(C=CC=CC(=O)CCCCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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